2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid
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Overview
Description
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific molecular targets. This compound is characterized by the presence of a chloro group, two methoxy groups, and a sulfonamido group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamido linkage .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with amino acid residues in proteins, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxybenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO6S/c1-22-12-8-14(13(23-2)7-10(12)16)24(20,21)17-11-6-4-3-5-9(11)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUBLHHOMZSCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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